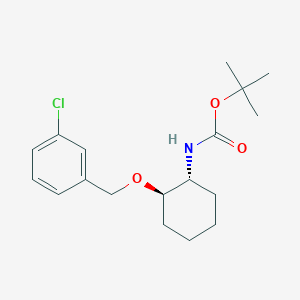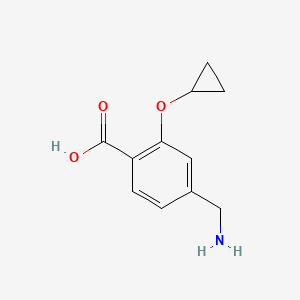
4-(Aminomethyl)-2-cyclopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-cyclopropoxybenzoic acid is an organic compound with a unique structure that includes an aminomethyl group attached to a benzoic acid core, along with a cyclopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-cyclopropoxybenzoic acid typically involves multiple stepsFor example, the amidation reaction can be carried out by adding methyl-4-chloroformylbenzoate to aqueous ammonia . Another method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives .
Scientific Research Applications
4-(Aminomethyl)-2-cyclopropoxybenzoic acid has several applications in scientific research:
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: It has potential as an antifibrinolytic agent, similar to other aminomethylbenzoic acid derivatives.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-2-cyclopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, as an antifibrinolytic agent, it may inhibit enzymes involved in the breakdown of fibrin clots, thereby promoting clot stability . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: A closely related compound with similar antifibrinolytic properties.
Aminocaproic acid: Another antifibrinolytic agent used in clinical settings.
Tranexamic acid: A widely used antifibrinolytic agent with a similar mechanism of action.
Uniqueness
4-(Aminomethyl)-2-cyclopropoxybenzoic acid stands out due to the presence of the cyclopropoxy group, which can impart unique chemical and physical properties. This structural feature may enhance its binding affinity to certain molecular targets or alter its reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(aminomethyl)-2-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C11H13NO3/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-5,8H,2-3,6,12H2,(H,13,14) |
InChI Key |
USJHHVJRDWEHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14809386.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-ethanol](/img/structure/B14809395.png)
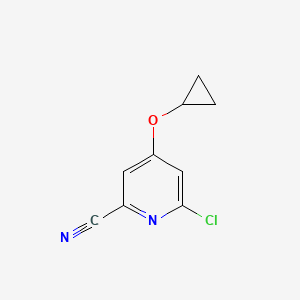
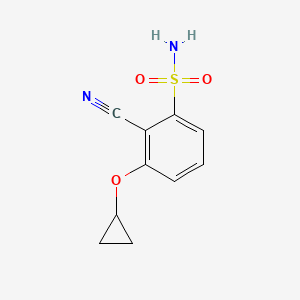
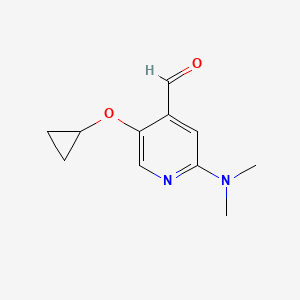
![2-(4-bromo-2-chlorophenoxy)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B14809415.png)
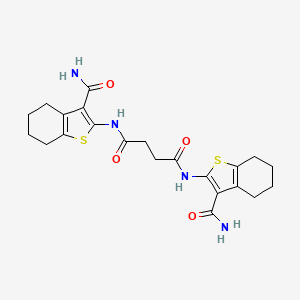
![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B14809424.png)
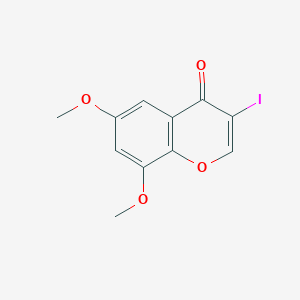
![5-Benzyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B14809430.png)
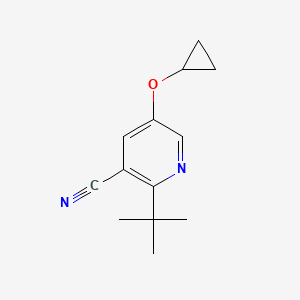
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]-4-methylbenzene-1,3-diamine](/img/structure/B14809444.png)
![2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14809446.png)
